molecular formula C21H21N5O3 B2365632 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941975-64-0

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2365632
CAS No.: 941975-64-0
M. Wt: 391.431
InChI Key: WROZLQNNOBDGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound known for its multifaceted applications in scientific research. Its structure features a unique combination of imidazo[2,1-c][1,2,4]triazinone and ethylphenylacetamide moieties, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions:

  • Formation of Imidazo[2,1-c][1,2,4]triazinone Core: : The initial step often includes the preparation of imidazo[2,1-c][1,2,4]triazinone via cyclization reactions involving appropriate precursors under controlled temperature and pH conditions.

  • Subsequent Functionalization: : Further functionalization is carried out through targeted substitution reactions to introduce the phenyl and ethylphenylacetamide groups. This may include reactions like Friedel-Crafts acylation, amidation, or other nucleophilic substitution techniques.

Industrial Production Methods: Industrial production typically mirrors laboratory synthesis but on a larger scale. It involves optimizing reaction conditions to ensure higher yields and purity. Continuous flow synthesis and automated systems may be employed to streamline the process, reducing reaction time and waste production.

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions primarily affecting the phenyl ring and the imidazo[2,1-c][1,2,4]triazinone moiety, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions might target the ketone groups in the structure, converting them into secondary alcohols under suitable conditions.

  • Substitution: : Nucleophilic substitution reactions are common, especially at positions with good leaving groups

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide, and nitric acid under acidic or basic conditions.

  • Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: : Reagents include alkyl halides, aryl halides, and various nucleophiles in the presence of suitable solvents and catalysts.

Major Products:

  • Oxidized derivatives, including quinones and hydroxylated products.

  • Reduced forms with secondary alcohols.

  • Substituted products depending on the nucleophiles used.

Chemistry

  • Catalysis: : It serves as a catalyst in certain organic reactions due to its structural complexity.

  • Material Science: : Utilized in the development of new polymers and advanced materials.

Biology

  • Drug Discovery: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Biochemical Probes: : Used as a probe in enzyme inhibition studies.

Medicine

  • Therapeutics: : Studied for potential therapeutic applications, particularly in targeting specific pathways involved in diseases.

Industry

  • Dyes and Pigments: : Utilized in the synthesis of complex dyes and pigments for industrial applications.

Molecular Targets and Pathways:

  • Target Binding: : It binds to specific enzymes or receptors, modulating their activity.

  • Pathway Involvement: : Impacts biochemical pathways by inhibiting or activating key components, leading to the desired therapeutic effect.

Mechanism

  • In drug discovery, it may inhibit enzyme activity by binding to the active site or allosteric sites.

  • In material science, it participates in cross-linking reactions due to its functional groups.

Similar Compounds

  • 2-(3,4-dioxo-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(1H)-yl)-N-phenylacetamide

  • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide

  • 2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide

Comparison

  • Structural Differences: : Variations in substituent groups and their positions.

  • Unique Features: : The presence of the ethylphenylacetamide group in this compound imparts unique reactivity and binding properties, distinguishing it from other compounds.

  • Functional Applications:

This compound’s rich chemistry and versatile applications make it a significant subject in scientific research, offering numerous opportunities for discovery and innovation.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-2-15-8-10-16(11-9-15)22-18(27)14-26-20(29)19(28)25-13-12-24(21(25)23-26)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROZLQNNOBDGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.